molecular formula C9H8ClNO7S B12665830 Methyl 5-(chlorosulphonyl)-4-nitro-o-anisic CAS No. 93839-80-6

Methyl 5-(chlorosulphonyl)-4-nitro-o-anisic

Cat. No.: B12665830
CAS No.: 93839-80-6
M. Wt: 309.68 g/mol
InChI Key: AJOMRGMKCWMDNP-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulphonyl)-4-nitro-o-anisic is a substituted benzoic acid derivative with a complex functional group arrangement. Structurally, it features:

  • A methoxy group (-OCH₃) at the ortho position (position 2) relative to the carboxylic acid moiety.
  • A nitro group (-NO₂) at position 4.
  • A chlorosulphonyl group (-SO₂Cl) at position 5.
  • The carboxylic acid is esterified to a methyl group (-COOCH₃).

This compound is synthesized via sequential sulfonation, nitration, and esterification reactions, as inferred from analogous production methods for sulfonic acid derivatives (e.g., sulfonation of o-nitroanisole followed by nitro reduction) . Its primary applications include use as an intermediate in dye manufacturing (e.g., Direct Red/Violet derivatives) and as a precursor for fine chemicals due to its reactive chlorosulphonyl and nitro groups .

Properties

CAS No.

93839-80-6

Molecular Formula

C9H8ClNO7S

Molecular Weight

309.68 g/mol

IUPAC Name

methyl 5-chlorosulfonyl-2-methoxy-4-nitrobenzoate

InChI

InChI=1S/C9H8ClNO7S/c1-17-7-4-6(11(13)14)8(19(10,15)16)3-5(7)9(12)18-2/h3-4H,1-2H3

InChI Key

AJOMRGMKCWMDNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic typically involves the chlorosulfonation of methyl 4-nitro-o-anisate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Starting Material: Methyl 4-nitro-o-anisate.

    Chlorosulfonation: The starting material is treated with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the chlorosulfonation reaction.

    Temperature Control: Maintaining precise temperature control to ensure the reaction proceeds efficiently.

    Purification Techniques: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used for substitution reactions, typically under basic conditions.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used for nitro group reduction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed from substitution reactions involving the chlorosulfonyl group.

    Amines: Resulting from the reduction of the nitro group.

    Aldehydes/Acids: Produced from the oxidation of the methoxy group.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-4-nitro-o-anisic has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-4-nitro-o-anisic involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, while the methoxy group can undergo various transformations. These reactivities contribute to its diverse applications in chemical synthesis and research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below highlights key structural and functional differences between Methyl 5-(chlorosulphonyl)-4-nitro-o-anisic and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties Reference
This compound C₉H₇ClNO₈S* 2-OCH₃, 4-NO₂, 5-SO₂Cl, methyl ester Dye intermediate, reactive cross-linking agent in polymers
5-(Chlorosulphonyl)-2-fluorobenzoic acid C₇H₄ClFO₄S 2-F, 5-SO₂Cl, carboxylic acid Pharmaceutical synthesis, sulfonating agent
3-Methoxy-5-sulfamoyl-o-anisic acid C₈H₈N₂O₆S 2-OCH₃, 5-SO₂NH₂, carboxylic acid Antibacterial agents, sulfonamide drug precursors
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid C₁₄H₁₁BrNO₅S 2-OCH₃, 5-Br, sulfonamide (-SO₂NH-) Enzyme inhibition studies, biochemical probes
Methyl 4-[(chlorosulphonyl)methyl]benzoate C₁₀H₁₁ClO₅S 4-CH₂SO₂Cl, methyl ester Polymer modification, surfactant synthesis

Notes: *Calculated molecular formula based on substituent additions to benzoic acid methyl ester.

Key Findings from Comparative Analysis:

Reactivity: The chlorosulphonyl group (-SO₂Cl) in this compound enables nucleophilic substitution reactions, similar to 5-(chlorosulphonyl)-2-fluorobenzoic acid. This group is critical in dye synthesis and polymer cross-linking . The nitro group (-NO₂) enhances electrophilic reactivity but may reduce thermal stability compared to sulfamoyl (-SO₂NH₂) derivatives .

Solubility and Stability :

  • The methyl ester group in the target compound improves lipid solubility compared to carboxylic acid analogs (e.g., 5-(chlorosulphonyl)-2-fluorobenzoic acid), making it more suitable for organic synthesis .
  • Sulfonamide derivatives (e.g., 3-Methoxy-5-sulfamoyl-o-anisic acid) exhibit higher water solubility due to hydrogen-bonding capabilities .

Applications :

  • Dye intermediates (e.g., Direct Red/Violet) often require sulfonic acid derivatives, favoring compounds like the target molecule and 5-(chlorosulphonyl)-2-fluorobenzoic acid .
  • Chlorosulphonyl-containing compounds are pivotal in self-vulcanizing polymer blends due to their reactivity with epoxide groups .

Research Insights and Industrial Relevance

  • Synthetic Challenges : The nitro group in this compound necessitates careful handling during synthesis to avoid unintended reductions or explosions .
  • Environmental Impact : Chlorosulphonyl groups are associated with environmental persistence; alternatives like sulfamoyl derivatives are being explored in green chemistry .
  • Patent Landscape : Derivatives of this compound are patented for use in high-performance dyes and specialty polymers, reflecting industrial demand .

Biological Activity

Methyl 5-(chlorosulphonyl)-4-nitro-o-anisic is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antibacterial, enzyme inhibitory, and potential anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a chlorosulphonyl group, which is known for its reactivity and role in various biological activities. The presence of the nitro group and the methoxy substituent enhances its pharmacological profile. The molecular structure can be represented as follows:

  • Chemical Formula : C₉H₈ClNO₄S
  • Molecular Weight : 253.68 g/mol

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. In a study evaluating various synthesized sulfonamide derivatives, several compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

This suggests that this compound could potentially inhibit bacterial growth, making it a candidate for further antibacterial studies.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer’s disease, while urease inhibitors are important for managing urinary tract infections.

  • AChE Inhibition : Several derivatives demonstrated strong inhibitory activity against AChE, indicating potential use in neurodegenerative disease treatment.
  • Urease Inhibition : The compound showed significant urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria.

Case Studies and Research Findings

  • Synthesis and Evaluation of Sulfonamide Derivatives :
    A study synthesized various sulfonamide derivatives, including this compound. The derivatives were screened for their antibacterial and enzyme inhibitory activities. The results indicated that many compounds exhibited promising pharmacological profiles .
  • Docking Studies :
    Molecular docking studies have been utilized to understand the interaction of this compound with target proteins. These studies reveal how the compound binds to active sites of enzymes, providing insights into its mechanism of action.
  • Toxicity Assessments :
    Toxicity studies on related compounds have shown varying degrees of safety profiles. Evaluating the toxicity of this compound is crucial for determining its suitability for therapeutic applications .

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